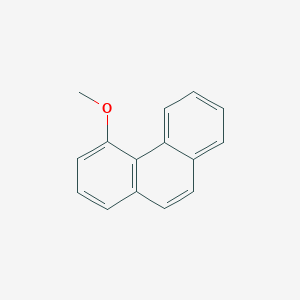

4-Methoxyphenanthrene

Übersicht

Beschreibung

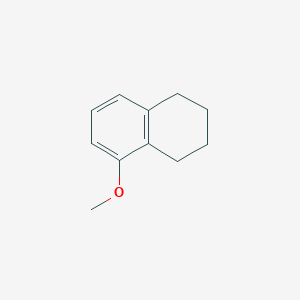

4-Methoxyphenanthrene is a derivative of phenanthrene, which is an important class of organic compounds widely found in nature . Phenanthrenes are used as intermediates in the synthesis of natural compounds and have a core structure that shows biological activity and therapeutic properties .

Synthesis Analysis

The synthesis of methoxyphenanthrene derivatives involves the bromination of 9-bromophenanthrene, which results in a phenanthrene bromide product mixture . This mixture is then converted to chromatographically separable methoxy products through a CuI catalyzed methoxylation reaction . The resulting products are purified by a chromatographic method .Molecular Structure Analysis

The detailed structure analysis of the methoxyphenanthrene products is done by NMR spectroscopy . Two-dimensional NMR spectroscopy methods can be used successfully to elucidate the structures of methoxyphenanthrene derivatives . The position of the substituents is easily determined with the combination of APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY spectral data .Chemical Reactions Analysis

Further bromination reactions of 1,9-dimethoxide selectively give a brominated compound . The longer the reaction time, the greater the selectivity .Wissenschaftliche Forschungsanwendungen

Isolation from Orchids : 4-Methoxyphenanthrene, along with other phenanthrenes, has been isolated from the orchid Bulbophyllum vaginatum. These compounds were determined through spectroscopic analysis (Leong, Harrison, & Powell, 1999).

Chemical Synthesis : Studies have been conducted on the synthesis of related compounds, such as 5-Methoxyphenanthrene-4-carboxylic acid, via methods like lead tetraacetate oxidation and methylation (Gillis & Porter, 1989).

Solid-State NMR Studies : Solid-state nuclear magnetic resonance (NMR) and other techniques have been used to investigate the rotation of methoxy groups in methoxyphenanthrenes (Beckmann et al., 2015).

Phenanthrene Derivatives in Euphorbiaceae : Novel phenanthrene derivatives have been isolated from Domohinea perrieri, a plant in the Euphorbiaceae family. These compounds were evaluated for cytotoxic and DNA strand-scission activities (Long et al., 1997).

Isolation from Bletilla Striata : Phenanthrene glucosides, including this compound variants, were isolated from Bletilla striata tubers. Their structures were elucidated using spectroscopic data (Yamaki et al., 1993).

Chemical Reactions and Synthesis : Research on the synthesis of 2-methoxyphenanthrenes and the study of chemical reactions involving methoxyphenanthrene derivatives has been documented (Morrow, Marks, & Sear, 1995).

Biodegradation by Microorganisms : Aspergillus niger, a soil fungus, has shown potential in degrading phenanthrene, producing metabolites like 1-methoxyphenanthrene (Sack et al., 1997).

Bioactive Compounds in Orchids : In a study on Odontoglossum Harvengtense 'Tutu', compounds like this compound-2,7-diol were isolated and their biological activities were investigated (Suzuki et al., 2012).

Anticancer Activity of Gold Complexes : Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand, related to methoxyphenanthrene derivatives, have been synthesized and evaluated for their DNA-binding and anticancer activities (Alsaeedi et al., 2020).

Safety and Hazards

The safety data sheet for phenanthrene, a related compound, suggests that it is harmful if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If not breathing, artificial respiration should be given .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEZJHSZOHUVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346200 | |

| Record name | 4-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15638-06-9 | |

| Record name | 4-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

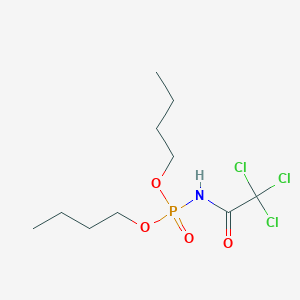

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

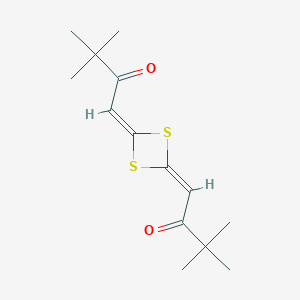

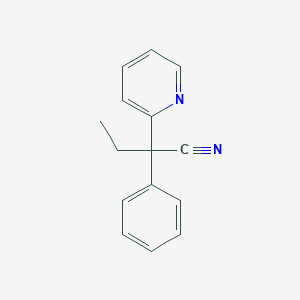

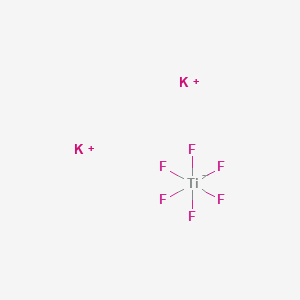

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)

![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)